molecular formula C22H26O4 B14592979 Bis(2,4,6-trimethylphenyl) butanedioate CAS No. 61417-98-9

Bis(2,4,6-trimethylphenyl) butanedioate

Katalognummer: B14592979
CAS-Nummer: 61417-98-9
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: UESJLZFVGDLNLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,4,6-trimethylphenyl) butanedioate: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,4,6-trimethylphenyl) butanedioate typically involves the esterification of butanedioic acid with 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,4,6-trimethylphenyl) butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2,4,6-trimethylphenyl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials .

Wirkmechanismus

The mechanism of action of Bis(2,4,6-trimethylphenyl) butanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(2,4,6-trimethylphenyl) butanedioate stands out due to its specific ester linkage and the presence of two 2,4,6-trimethylphenyl groups. This unique structure imparts distinct reactivity and stability, making it valuable in various applications .

Eigenschaften

CAS-Nummer

61417-98-9

Molekularformel

C22H26O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

bis(2,4,6-trimethylphenyl) butanedioate

InChI

InChI=1S/C22H26O4/c1-13-9-15(3)21(16(4)10-13)25-19(23)7-8-20(24)26-22-17(5)11-14(2)12-18(22)6/h9-12H,7-8H2,1-6H3

InChI-Schlüssel

UESJLZFVGDLNLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)OC(=O)CCC(=O)OC2=C(C=C(C=C2C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.